molecular formula C25H32N6O2 B2480557 N-(2-(diethylamino)ethyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide CAS No. 1251619-43-8

N-(2-(diethylamino)ethyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2480557
CAS RN: 1251619-43-8
M. Wt: 448.571
InChI Key: HXPRVFPRNPZNBJ-UHFFFAOYSA-N
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Description

Research in the field of medicinal chemistry often explores the synthesis and evaluation of compounds for potential therapeutic applications. Compounds such as "N-(2-(diethylamino)ethyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide" are of interest due to their structural complexity and potential biological activity, which can lead to significant pharmacological effects.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis of similar compounds has been reported through the condensation of various amines, aldehydes, and acid derivatives in the presence of catalysts or under specific conditions to ensure the formation of the desired product with high purity and yield (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods, including NMR, IR, and mass spectrometry, which provide detailed information about the arrangement of atoms and the presence of functional groups. X-ray crystallography can further elucidate the three-dimensional structure, offering insights into molecular interactions and stability (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Compounds with the piperidine and oxadiazole moieties may undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the surrounding chemical environment. These reactions can significantly alter the compound's chemical properties and biological activity (Dotsenko et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are critical for the compound's application in drug formulation. These properties are influenced by the molecular structure and can be optimized through modifications in the synthesis process (Wei et al., 2016).

Chemical Properties Analysis

The chemical behavior of this compound in biological systems is determined by its reactivity with biomolecules, stability under physiological conditions, and ability to cross biological barriers. These chemical properties are crucial for the compound's efficacy as a therapeutic agent and are often studied through in vitro and in vivo assays (Krasavin et al., 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study reported the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, showing activity against Mycobacterium tuberculosis with promising results, highlighting the compound's potential in antimicrobial applications (V. U. Jeankumar et al., 2013).

Biological Activity of Hybrid Molecules

  • Research involving microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, suggesting their potential in developing new therapeutic agents (Serap Başoğlu et al., 2013).

Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives were synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. The study indicates that these compounds might serve as leads for the development of new anticancer and anti-inflammatory drugs (A. Rahmouni et al., 2016).

Glycine Transporter 1 Inhibitor

  • A compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, offering a new therapeutic approach for disorders related to the glycine neurotransmitter system (Shuji Yamamoto et al., 2016).

Antimycobacterial Activity

  • The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, suggesting their importance in treating tuberculosis (Kai Lv et al., 2017).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O2/c1-3-30(4-2)18-15-27-24(32)20-12-16-31(17-13-20)23-21(11-8-14-26-23)25-28-22(29-33-25)19-9-6-5-7-10-19/h5-11,14,20H,3-4,12-13,15-18H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPRVFPRNPZNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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